N-(2,4-dichlorophenyl)-2,2,2-trifluoroacetamide
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Description
“N-(2,4-dichlorophenyl)-2,2,2-trifluoroacetamide” likely belongs to a class of organic compounds known as amides. These compounds contain a functional group composed of a carbonyl group (a carbon atom double-bonded to an oxygen atom) linked to a nitrogen atom .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through reactions involving aniline derivatives and carboxylic acids or their derivatives .Molecular Structure Analysis
The molecular structure of “this compound” would likely include a central carbon atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom, which is in turn bonded to a 2,4-dichlorophenyl group .Scientific Research Applications
Environmental Persistence and Toxicity
Chlorinated phenols, including compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), are known for their widespread use as herbicides and their subsequent environmental impact. These compounds are persistent in the environment and can have toxic effects on non-target organisms, highlighting the importance of understanding their fate and behavior in aquatic and terrestrial ecosystems. The toxicological profile of chlorophenols and their derivatives, including potential analogs of N-(2,4-dichlorophenyl)-2,2,2-trifluoroacetamide, suggests a need for careful management and disposal practices to mitigate their environmental footprint (Zuanazzi, Ghisi, & Oliveira, 2020; Krijgsheld & Gen, 1986).
Microbial Degradation and Bioremediation
The microbial degradation of chlorinated compounds is a critical area of research, offering potential pathways for the bioremediation of contaminated sites. Studies on 2,4-D and related chlorophenols have identified microbial processes capable of degrading these compounds, reducing their environmental persistence and toxicity. This research suggests that similar strategies could be explored for the breakdown and detoxification of compounds like this compound, leveraging microbial metabolism to mitigate environmental impacts (Magnoli et al., 2020).
Drinking Water Treatment and Public Health
The occurrence of chlorinated by-products, including those related to chlorophenols, in drinking water raises concerns for public health. Research into the removal of nitrogenous disinfection by-products (N-DBPs), which may include derivatives of this compound, points to the challenges and strategies in water treatment processes. The review of existing treatment methods underscores the importance of identifying and controlling potential precursors to N-DBPs to ensure the safety of drinking water supplies (Bond, Huang, Templeton, & Graham, 2011).
properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F3NO/c9-4-1-2-6(5(10)3-4)14-7(15)8(11,12)13/h1-3H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQIQYFBSKDBEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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